ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate
CAS No.: 478079-18-4
Cat. No.: VC7064549
Molecular Formula: C22H19ClN2O3S
Molecular Weight: 426.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478079-18-4 |
|---|---|
| Molecular Formula | C22H19ClN2O3S |
| Molecular Weight | 426.92 |
| IUPAC Name | ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C22H19ClN2O3S/c1-2-27-22(26)20-18(13-29-16-6-4-3-5-7-16)28-21(25)17(12-24)19(20)14-8-10-15(23)11-9-14/h3-11,19H,2,13,25H2,1H3 |
| Standard InChI Key | HJHBYXHCCCAVKR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C<sub>22</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 426.92 g/mol . Its IUPAC name systematically describes the pyran backbone, substituents, and ester functional group: ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate. The presence of electron-withdrawing groups (cyano, chlorophenyl) and sulfur-containing moieties (phenylsulfanylmethyl) influences its electronic distribution and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 478079-18-4 |
| Molecular Formula | C<sub>22</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>3</sub>S |
| Molecular Weight | 426.92 g/mol |
| IUPAC Name | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate |
Structural Analysis
The pyran ring adopts a half-chair conformation, stabilized by intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen. The 4-chlorophenyl group introduces steric bulk and lipophilicity, while the phenylsulfanylmethyl moiety enhances potential for π-π stacking interactions. Comparative analysis with the structurally related compound ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate (PubChem CID 3125724) highlights the impact of replacing the cycloheptapyridine system with a simpler phenyl group, reducing molecular weight by 94.08 g/mol .
Synthesis and Synthetic Routes
Challenges in Optimization
Steric hindrance from the 4-chlorophenyl and phenylsulfanylmethyl groups complicates regioselectivity during ring closure. Purification often requires chromatographic techniques due to the compound’s moderate solubility in common organic solvents .
Physicochemical Properties
Spectral Characterization
Although experimental spectra for this specific compound are unavailable, predicted spectral features include:
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IR: Strong absorption bands at ~2200 cm<sup>-1</sup> (C≡N stretch) and ~1700 cm<sup>-1</sup> (ester C=O).
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<sup>1</sup>H NMR: Distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–7.8 ppm), and amino group (δ 5.5–6.0 ppm, broad) .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the ester group undergoing hydrolysis under strongly acidic or basic conditions.
| Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16–32 | Cell wall synthesis inhibition |
| Candida albicans | 16 | Ergosterol biosynthesis disruption |
Cytotoxicity Screening
Pyran derivatives exhibit selective toxicity toward cancer cell lines (e.g., IC<sub>50</sub> = 12.5 µM against MCF-7 breast cancer cells), likely through apoptosis induction via caspase-3 activation.
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